1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The aromatic ring is nitrated using nitric acid and sulfuric acid, followed by reduction to form an amine group.
Chemical Reactions Analysis
1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C).
Scientific Research Applications
1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit enzymes or block receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for its potential antiviral and anticancer activities.
This compound’s unique structure, particularly the presence of the fluoro-phenyl group, distinguishes it from other indole derivatives and contributes to its specific biological activities .
Properties
Molecular Formula |
C18H16FNO3 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C18H16FNO3/c1-2-20-15-6-4-3-5-14(15)18(23,17(20)22)11-16(21)12-7-9-13(19)10-8-12/h3-10,23H,2,11H2,1H3 |
InChI Key |
SPGKJQKFWGZGCP-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.